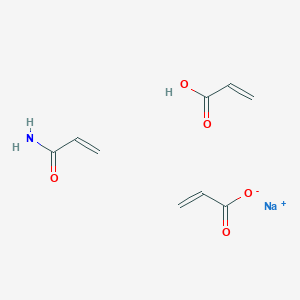

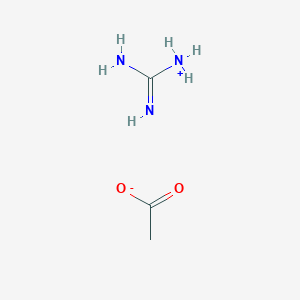

sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

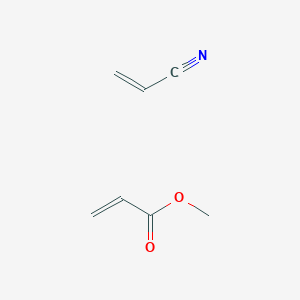

The compound “sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid” is a polymer formed from the polymerization of prop-2-enamide (acrylamide), prop-2-enoate (acrylate), and prop-2-enoic acid (acrylic acid) with sodium ionsIt is widely used in various industrial applications due to its unique properties, such as high water solubility and the ability to form hydrogels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of poly(acrylamide-co-acrylic acid) partial sodium salt involves the copolymerization of acrylamide, acrylic acid, and sodium acrylate. The polymerization process can be initiated using free radical initiators such as ammonium persulfate or potassium persulfate. The reaction is typically carried out in an aqueous solution at a temperature range of 50-70°C .

Industrial Production Methods

In industrial settings, the production of this polymer is carried out in large-scale reactors where the monomers are mixed with the initiators and other additives to control the molecular weight and properties of the final product. The polymerization reaction is carefully monitored to ensure consistent quality and performance of the polymer .

Analyse Des Réactions Chimiques

Types of Reactions

Poly(acrylamide-co-acrylic acid) partial sodium salt undergoes various chemical reactions, including:

Hydrolysis: The amide groups in the polymer can be hydrolyzed to carboxylic acid groups under acidic or basic conditions.

Cross-linking: The polymer can be cross-linked using agents such as N,N’-methylenebisacrylamide to form hydrogels.

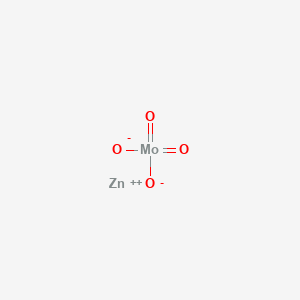

Complexation: The carboxylate groups in the polymer can form complexes with metal ions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Cross-linking: N,N’-methylenebisacrylamide in the presence of a free radical initiator.

Complexation: Metal salts such as calcium chloride or ferric chloride.

Major Products Formed

Hydrolysis: Poly(acrylic acid-co-acrylamide).

Cross-linking: Hydrogels with varying degrees of cross-linking.

Complexation: Metal-polymer complexes.

Applications De Recherche Scientifique

Poly(acrylamide-co-acrylic acid) partial sodium salt has a wide range of scientific research applications, including:

Water Treatment: Used as a flocculant to remove suspended particles from water.

Biomedical Applications: Used in drug delivery systems and as a component in hydrogels for wound dressings.

Agriculture: Used as a soil conditioner to improve water retention and soil structure.

Oil Recovery: Used in enhanced oil recovery processes to improve the viscosity of the injection fluid.

Mécanisme D'action

The mechanism of action of poly(acrylamide-co-acrylic acid) partial sodium salt is primarily based on its ability to form hydrogels and interact with various substances. The carboxylate groups in the polymer can form ionic bonds with metal ions, while the amide groups can form hydrogen bonds with water molecules. This allows the polymer to absorb large amounts of water and form gels, which can be used in various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Poly(acrylamide): A polymer formed from the polymerization of acrylamide alone. It has similar properties but lacks the carboxylate groups present in poly(acrylamide-co-acrylic acid) partial sodium salt.

Poly(acrylic acid): A polymer formed from the polymerization of acrylic acid alone.

Uniqueness

Poly(acrylamide-co-acrylic acid) partial sodium salt is unique due to its combination of amide and carboxylate groups, which provide it with both hydrophilic and ionic properties. This makes it highly versatile and suitable for a wide range of applications compared to its individual components .

Propriétés

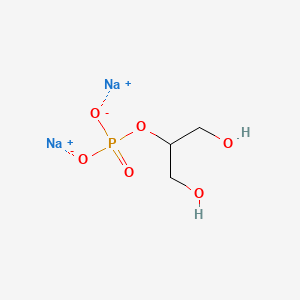

IUPAC Name |

sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO.2C3H4O2.Na/c3*1-2-3(4)5;/h2H,1H2,(H2,4,5);2*2H,1H2,(H,4,5);/q;;;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBMFUOWAASNDB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N.C=CC(=O)O.C=CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N.C=CC(=O)O.C=CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NNaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B7802665.png)

![tetralithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate](/img/structure/B7802671.png)